2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(2-fluorophenyl)acetamide
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Overview
Description
2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound belonging to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylphenylamino group and a fluorophenylacetamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine-protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[(1S)-2-HYDROXY-1-METHYLETHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
- 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE
- 2-(DIETHYLAMINO)-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
Uniqueness
2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(2-FLUOROPHENYL)ACETAMIDE is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both dimethylphenylamino and fluorophenylacetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H21FN4O2 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[2-(3,5-dimethylanilino)-4-methyl-6-oxopyrimidin-1-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H21FN4O2/c1-13-8-14(2)10-16(9-13)24-21-23-15(3)11-20(28)26(21)12-19(27)25-18-7-5-4-6-17(18)22/h4-11H,12H2,1-3H3,(H,23,24)(H,25,27) |
InChI Key |
NRSIJADCSBROSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC(=O)N2CC(=O)NC3=CC=CC=C3F)C)C |
Origin of Product |
United States |
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